Cas no 1181699-76-2 (2-chloro-3-methylquinoline-6-sulfonyl chloride)

2-Chloro-3-methylquinoline-6-sulfonyl chloride is a versatile sulfonyl chloride derivative primarily used as an intermediate in organic synthesis. Its reactive sulfonyl chloride group enables efficient derivatization, making it valuable for constructing sulfonamides, sulfonate esters, and other functionalized quinoline compounds. The chloro and methyl substituents at the 2- and 3-positions enhance its utility in regioselective reactions, particularly in pharmaceutical and agrochemical applications. This compound exhibits high purity and stability under standard handling conditions, ensuring consistent performance in synthetic workflows. Its structural features make it suitable for further modifications, facilitating the development of biologically active molecules or advanced materials. Proper storage in anhydrous conditions is recommended to maintain reactivity.
2-chloro-3-methylquinoline-6-sulfonyl chloride structure
1181699-76-2 structure
Product Name:2-chloro-3-methylquinoline-6-sulfonyl chloride
CAS No:1181699-76-2
MF:C10H7Cl2NO2S
MW:276.139079332352
MDL:MFCD11931186
CID:4575674
PubChem ID:82045219
Update Time:2025-05-19

2-chloro-3-methylquinoline-6-sulfonyl chloride Chemical and Physical Properties

Names and Identifiers

    • 2-chloro-3-methylquinoline-6-sulfonyl chloride
    • 6-Quinolinesulfonyl chloride, 2-chloro-3-methyl-
    • MDL: MFCD11931186
    • Inchi: 1S/C10H7Cl2NO2S/c1-6-4-7-5-8(16(12,14)15)2-3-9(7)13-10(6)11/h2-5H,1H3
    • InChI Key: XOKQNDLNPNPCOJ-UHFFFAOYSA-N
    • SMILES: N1C2C(=CC(S(Cl)(=O)=O)=CC=2)C=C(C)C=1Cl

Computed Properties

  • Exact Mass: 274.9574550g/mol
  • Monoisotopic Mass: 274.9574550g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 354
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 55.4Ų

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Additional information on 2-chloro-3-methylquinoline-6-sulfonyl chloride

Comprehensive Analysis of 2-Chloro-3-Methylquinoline-6-Sulfonyl Chloride (CAS 1181699-76-2): Properties and Applications

2-Chloro-3-methylquinoline-6-sulfonyl chloride (CAS 1181699-76-2) is a specialized sulfonated quinoline derivative with significant relevance in pharmaceutical and agrochemical research. This compound belongs to the heterocyclic sulfonyl chloride family, characterized by its reactive sulfonyl chloride (-SO2Cl) group, which enables versatile derivatization. Its molecular structure combines a chloro-methyl-substituted quinoline core, offering unique electronic and steric properties for targeted applications.

Recent trends in high-throughput drug discovery have amplified interest in functionalized quinolines like this compound. Researchers frequently search for "quinoline sulfonyl chloride synthesis" or "CAS 1181699-76-2 applications," reflecting demand for modular building blocks in small-molecule drug development. The compound's dual functional groups (chloro and sulfonyl chloride) allow sequential modifications, making it valuable for creating structure-activity relationship (SAR) libraries.

From a synthetic chemistry perspective, 2-chloro-3-methylquinoline-6-sulfonyl chloride serves as a precursor for bioconjugation and cross-coupling reactions. Its electron-deficient quinoline system participates in Pd-catalyzed couplings, while the sulfonyl chloride moiety reacts efficiently with amines to form sulfonamides—a key pharmacophore in many FDA-approved drugs. This dual reactivity aligns with current industry focus on "multifunctional intermediates" and "click chemistry compatible scaffolds."

Material science applications leverage the compound's aromatic sulfonation characteristics. When incorporated into polymeric materials, the sulfonated quinoline structure can enhance thermal stability and ionic conductivity—properties critical for energy storage materials and proton-exchange membranes. These features correlate with growing searches for "quinoline-based electrolytes" and "sulfonated aromatic monomers."

Analytical studies of CAS 1181699-76-2 reveal distinctive spectral signatures: 1H NMR shows characteristic quinoline proton patterns (δ 7.8–8.6 ppm), while FT-IR confirms sulfonyl chloride absorption at 1370 cm-1 (asymmetric S=O stretch) and 1175 cm-1 (symmetric S=O stretch). These analytical markers address common queries about "quinoline sulfonyl chloride characterization" in research forums.

Environmental and handling considerations for this compound follow standard protocols for reactive sulfonylating agents. While not classified as hazardous under major regulatory frameworks, proper storage at 2–8°C under inert atmosphere maintains stability—a practical point often searched alongside "sulfonyl chloride storage guidelines." The methyl-chloro substitution pattern also reduces volatility compared to simpler quinoline derivatives.

Emerging applications in fluorescence probes utilize the compound's quinoline fluorophore core. When converted to sulfonamide derivatives, these systems show tunable emission properties for bioimaging and chemosensing—topics gaining traction in "small-molecule optical materials" research. The 3-methyl group provides steric control to modulate photophysical behavior.

Commercial availability of 2-chloro-3-methylquinoline-6-sulfonyl chloride typically meets research-scale demands, with suppliers offering custom bulk synthesis options. Procurement trends show increased interest in "CAS 1181699-76-2 suppliers" and "quinoline sulfonyl chloride price," particularly from contract research organizations (CROs) engaged in fragment-based drug design.

Future research directions may explore its utility in covalent inhibitor design, where the electrophilic sulfonyl chloride could target catalytic residues. This aligns with growing publications on "quinoline warheads" in proteolysis-targeting chimeras (PROTACs). The compound's balanced lipophilicity (predicted LogP ~2.8) further supports such medicinal chemistry applications.

In summary, 2-chloro-3-methylquinoline-6-sulfonyl chloride represents a versatile quinoline derivative bridging multiple disciplines. Its structural features address contemporary needs in drug discovery, functional materials, and analytical chemistry, while its commercial accessibility ensures continued relevance in high-value chemical research.

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